3-(4-Phenylbutanamido)benzofuran-2-carboxamide
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Overview
Description
“3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C19H18N2O3. It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and also obtained through synthetic reactions . The benzofuran core is present in many biologically active natural products, making it a popular scaffold when designing drugs .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamides involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Molecular Structure Analysis
The molecular structure of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is characterized by a benzofuran core with a phenylbutanamido group attached at the 3-position. The molecular weight of the compound is 322.364.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation process involves directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications
Antibacterial Activity
Benzofuran derivatives have been studied for their antibacterial properties. The synthesis of such compounds often involves cross-coupling reactions and can lead to the development of new antibacterial agents .
Synthesis of Complex Derivatives
The compound could be used in the synthesis of structurally complex benzofuran-2-carboxamide derivatives. These derivatives can be accessed through transamidation procedures, which allow for a wide range of substitutions at the C3 position .
Chemosensor Development
Benzofuran-based compounds have been designed and synthesized for selective detection of ions such as Fe 3+ in solutions. This indicates potential use in developing chemosensors for various applications .
Anticancer Research
Some substituted benzofurans have shown significant anticancer activities. They have been found to inhibit cell growth in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Recent Advances in Syntheses and Antibacterial Activity of Benzofuran Derivatives - IntechOpen Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Transamidation Procedure - MDPI A benzofuran-β-alaninamide based “turn-on” chemosensor - RSC Publishing Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing
Future Directions
Benzofuran derivatives, including “3-(4-Phenylbutanamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their wide range of biological and pharmacological activities . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that future research may focus on developing new synthetic strategies and exploring the potential therapeutic applications of these compounds.
properties
IUPAC Name |
3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-19(23)18-17(14-10-4-5-11-15(14)24-18)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTFVPYAXXDSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylbutanamido)benzofuran-2-carboxamide |
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